4-Bromo-2-fluorobenzalmalononitrile
CAS No.: 502496-31-3
Cat. No.: VC21482525
Molecular Formula: C10H4BrFN2
Molecular Weight: 251.05g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 502496-31-3 |
|---|---|
| Molecular Formula | C10H4BrFN2 |
| Molecular Weight | 251.05g/mol |
| IUPAC Name | 2-[(4-bromo-2-fluorophenyl)methylidene]propanedinitrile |
| Standard InChI | InChI=1S/C10H4BrFN2/c11-9-2-1-8(10(12)4-9)3-7(5-13)6-14/h1-4H |
| Standard InChI Key | YKXHGAAQYXIMFI-UHFFFAOYSA-N |
| SMILES | C1=CC(=C(C=C1Br)F)C=C(C#N)C#N |
| Canonical SMILES | C1=CC(=C(C=C1Br)F)C=C(C#N)C#N |
Introduction
Basic Properties and Structural Characteristics
Chemical Identity and Nomenclature
4-Bromo-2-fluorobenzalmalononitrile is identified by the CAS Registry Number 502496-31-3 and belongs to the class of halogenated benzaldehydes. This compound contains bromine and fluorine substituents on its aromatic ring, which significantly influences its chemical behavior and reactivity patterns. The systematic naming reflects its structural components: a benzene ring with bromo and fluoro substituents, connected to a malononitrile group through an aldehyde-derived linkage.
Table 1.1: Chemical Identity Information
| Parameter | Detail |
|---|---|
| Chemical Name | 4-Bromo-2-fluorobenzalmalononitrile |
| CAS Registry Number | 502496-31-3 |
| Molecular Formula | C10H4BrFN2 |
| Molecular Weight | 251.05 g/mol |
| VCID | VC21482525 |
Physical Properties
4-Bromo-2-fluorobenzalmalononitrile's physical properties are influenced by its halogen substituents and malononitrile group. While comprehensive experimental data on this specific compound is limited in available research literature, its structure suggests certain physicochemical characteristics. The presence of bromine typically increases molecular weight and density, while fluorine often enhances lipophilicity and metabolic stability.
Based on structural analysis, this compound likely exists as a crystalline solid at room temperature, with solubility characteristics favorable in organic solvents such as dimethylformamide and acetonitrile, which are commonly used in its synthesis and reactions.
Structural Features
The molecular structure of 4-Bromo-2-fluorobenzalmalononitrile consists of a benzene ring with strategically positioned substituents. The bromine atom at the 4-position and fluorine atom at the 2-position create an electronic environment that influences the compound's reactivity. The malononitrile group (containing two cyano groups attached to the same carbon) connects to the ring through a methine bridge, forming the benzalmalononitrile structure.
This unique combination of electron-withdrawing groups significantly affects electron density distribution throughout the molecule, creating distinct reaction sites with varied electrophilic and nucleophilic properties. The presence of both halogens on the aromatic ring contributes to the compound's potential applications in pharmaceutical and agrochemical research, where halogenated compounds often demonstrate enhanced bioactivity and metabolic stability.
Synthesis Methods
Reaction Conditions and Optimization
Successful synthesis of 4-Bromo-2-fluorobenzalmalononitrile demands precise control of several critical parameters:
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Temperature management: Reactions typically require carefully controlled temperature ranges to promote desired transformations while minimizing side reactions
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Solvent selection: Dimethylformamide (DMF) and acetonitrile are often employed as reaction media due to their compatibility with both starting materials and reaction intermediates
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pH control: Maintaining appropriate acidity or basicity throughout the reaction sequence ensures proper reactivity and selectivity
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Reaction time: Optimized duration prevents degradation while ensuring complete conversion
This level of control is essential given the compound's complex structure featuring multiple functional groups with distinct reactivity patterns.
Chemical Reactivity and Behavior
General Reactivity Patterns
4-Bromo-2-fluorobenzalmalononitrile demonstrates reactivity patterns characteristic of aromatic nitriles, influenced by its unique halogenation pattern. The compound's chemical behavior is governed by several key structural elements that determine its reaction profile:
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The aromatic ring provides a stable scaffold with specific substitution patterns
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The bromine atom at the 4-position serves as a potential reaction site for coupling reactions
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The fluorine atom at the 2-position introduces electronic effects that influence reactivity
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The malononitrile group offers multiple possibilities for functional group transformations
These structural features create a distinctive electronic environment that determines the compound's participation in various chemical transformations.
Reaction Mechanisms
Reactions involving 4-Bromo-2-fluorobenzalmalononitrile typically proceed through mechanisms common to halogenated aromatic compounds and structures containing activated nitrile groups. These mechanisms include:
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Nucleophilic aromatic substitution, particularly at the bromine position
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Metal-catalyzed coupling reactions utilizing the halogen substituents
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Addition reactions at the electron-deficient carbon centers
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Transformations involving the nitrile functionalities
Each reaction pathway requires specific conditions including appropriate catalyst selection, temperature control, and solvent choice to achieve desired outcomes.
Stability Considerations
The stability profile of 4-Bromo-2-fluorobenzalmalononitrile is influenced by its structural components and reactive functional groups. While comprehensive stability data for this specific compound is limited in available research, compounds in this class generally require careful handling and storage to maintain their integrity.
Recommended storage conditions typically include:
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Temperature control (room temperature or below)
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Protection from moisture and oxygen exposure
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Storage in sealed containers to prevent degradation
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Shielding from direct light, particularly UV radiation
These precautions help preserve the compound's structure and reactivity for research applications, particularly important given the presence of potentially reactive nitrile groups and halogen substituents.
Applications and Research Significance
Research Applications
4-Bromo-2-fluorobenzalmalononitrile finds its primary applications in chemical synthesis and research settings, where its unique structural features make it valuable as:
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A building block for the construction of more complex molecular architectures
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An intermediate in multi-step synthetic pathways
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A model compound for studying halogen substitution effects
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A precursor for structures with potential biological activity
The compound's distinct combination of functional groups creates opportunities for diverse research applications, particularly in the development of novel chemical entities with specific properties.
Agrochemical Applications
In agrochemical research, compounds like 4-Bromo-2-fluorobenzalmalononitrile present opportunities for developing new active ingredients with desirable properties:
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Enhanced lipophilicity for improved absorption and translocation
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Metabolic stability potentially leading to improved persistence
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Electronic properties that may enhance binding to biological targets
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Structural features amenable to optimization for specific pest control applications
The unique combination of bromine and fluorine substituents creates electronic and steric effects that may contribute to specific modes of action in agricultural applications, though further research would be needed to fully characterize these potential benefits.
Comparative Analysis with Related Compounds
Structural Comparisons
Comparing 4-Bromo-2-fluorobenzalmalononitrile with structurally related compounds provides valuable insights into structure-activity relationships and chemical behavior patterns. A notable comparison can be made with 4-Bromo-2-chlorobenzonitrile (CAS: 154607-01-9), which features a different halogen substituent and nitrile arrangement .
Table 5.1: Comparison of Related Halogenated Compounds
| Compound | Molecular Formula | Molecular Weight | Key Structural Features |
|---|---|---|---|
| 4-Bromo-2-fluorobenzalmalononitrile | C10H4BrFN2 | 251.05 g/mol | Fluorine at 2-position, malononitrile group |
| 4-Bromo-2-chlorobenzonitrile | C7H3BrClN | 216.46 g/mol | Chlorine at 2-position, single nitrile group |
The substitution of fluorine for chlorine creates significant differences in bond strength, electronegativity, and steric profiles, while the malononitrile versus single nitrile arrangement affects reactivity patterns and potential applications .
Physicochemical Property Differences
The physicochemical properties of 4-Bromo-2-fluorobenzalmalononitrile differ from related compounds in several important aspects:
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Melting and boiling points: 4-Bromo-2-chlorobenzonitrile has a melting point of 67-68°C and boiling point of 142-143°C at 10mm pressure , while 4-Bromo-2-fluorobenzalmalononitrile would likely demonstrate different thermal properties due to its structural differences
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Solubility characteristics: The malononitrile group in 4-Bromo-2-fluorobenzalmalononitrile likely creates different solubility profiles compared to the single nitrile in 4-Bromo-2-chlorobenzonitrile
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Electronic properties: The substitution of fluorine for chlorine significantly affects electron distribution and potential reactivity patterns
These differences highlight how subtle structural variations can significantly impact compound properties and potential applications.
Synthesis Method Variations
Synthesis approaches for halogenated benzonitrile derivatives share commonalities but require specific adaptations based on the target structure:
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4-Bromo-2-chlorobenzonitrile can be synthesized through diazotization of 4-amino-2-chlorobenzonitrile followed by reaction with copper(I) bromide
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4-Bromo-2-fluorobenzalmalononitrile likely requires additional steps to incorporate the malononitrile group, possibly through condensation reactions with appropriately functionalized precursors
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Both compounds require careful control of reaction conditions to maintain halogen substituents while facilitating desired transformations
These methodological variations illustrate the need for tailored synthetic approaches even among structurally related compounds, with each target requiring specific optimization strategies.
Future Research Directions
Synthetic Methodology Development
Future research on 4-Bromo-2-fluorobenzalmalononitrile could benefit from:
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Development of more efficient synthetic routes with improved yields and reduced environmental impact
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Exploration of catalyst systems that enable selective functionalization
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Adaptation of green chemistry principles to make synthesis more sustainable
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Investigation of continuous flow methods for process intensification
These advances would enhance accessibility of the compound for research applications while addressing sustainability considerations in chemical synthesis.
Structure-Activity Relationship Studies
Systematic investigation of structure-activity relationships involving 4-Bromo-2-fluorobenzalmalononitrile could provide valuable insights for drug discovery and agrochemical development:
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Evaluation of biological activity across various target systems
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Assessment of how structural modifications affect potency and selectivity
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Comparison with other halogenated benzonitrile derivatives to establish patterns
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Investigation of binding interactions with specific biological targets
These studies would help elucidate the significance of specific structural features for biological activity, potentially guiding further development of optimized compounds.
Application Development
Expanding the application scope of 4-Bromo-2-fluorobenzalmalononitrile requires focused research in several areas:
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Exploration of potential pharmaceutical applications based on specific structural advantages
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Investigation of agrochemical applications leveraging the compound's unique electronic properties
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Development of novel materials incorporating the compound's functional groups
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Assessment of catalytic applications capitalizing on its electronic characteristics
These research directions would help realize the full potential of this specialized compound in various technological domains.
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